molecular formula C12H7N3O4S2 B2762887 2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid CAS No. 354126-22-0

2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid

Cat. No.: B2762887
CAS No.: 354126-22-0
M. Wt: 321.33
InChI Key: FOICFHHEXFDFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid is a novel synthetic compound designed for pharmaceutical and biochemical research. This molecule features a unique hybrid structure combining a 1,3,4-thiadiazole ring, known for its diverse biological activities, with a phthalimide (1,3-dioxoisoindole) moiety. Compounds containing the 1,3,4-thiadiazole scaffold have been extensively studied and reported in scientific literature to exhibit a range of pharmacological properties, including cytotoxic, anticancer, antimicrobial, and anticonvulsant activities . The integration of the phthalimide group may further modulate the biological activity and physicochemical properties of the molecule, making it a valuable intermediate for the development of new therapeutic agents. Researchers can utilize this compound as a key precursor or building block in medicinal chemistry programs, particularly in the synthesis of molecules targeted for oncology and infectious diseases. It is also suited for biochemical assays aimed at understanding structure-activity relationships (SAR) and mechanism of action studies. This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4S2/c16-8(17)5-20-12-14-13-11(21-12)15-9(18)6-3-1-2-4-7(6)10(15)19/h1-4H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOICFHHEXFDFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NN=C(S3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: The isoindole ring can be synthesized through the reaction of phthalic anhydride with ammonia or primary amines under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the isoindole derivative with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide.

    Attachment of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoindole moiety can be reduced to form dihydroisoindole derivatives.

    Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroisoindole derivatives.

    Substitution Products: Esters, amides.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research indicates that derivatives of 1,3,4-thiadiazole exhibit substantial inhibitory effects on cancer cell viability. In particular, compounds derived from this structure demonstrated IC50 values ranging from 0.74 to 10 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various biochemical pathways .

Antimicrobial Properties

The antimicrobial efficacy of thiadiazole derivatives has also been extensively documented. The compound has been evaluated for its activity against both gram-positive and gram-negative bacteria:

  • Antibacterial Activity : Studies have reported that derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ofloxacin .
  • Antifungal Activity : Additionally, some derivatives have shown antifungal properties against common pathogens like Candida albicans and Aspergillus niger, making them candidates for further development in antifungal therapies .

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its anti-inflammatory and analgesic properties:

  • Pharmacological Evaluation : In vivo studies have demonstrated that certain thiadiazole derivatives can significantly reduce inflammation in carrageenan-induced rat paw edema models, showing efficacy comparable to diclofenac sodium .
  • Analgesic Activity : Analgesic effects were assessed using the tail flick method in rodents, where specific derivatives exhibited pain-relieving properties similar to those of aspirin .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective drugs:

  • Derivatives Analysis : Various modifications on the thiadiazole nucleus have been explored to enhance potency and selectivity. For example, substitutions at specific positions on the thiadiazole ring have been correlated with improved anticancer and antimicrobial activities .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study FocusFindings
Antibacterial EfficacySignificant activity against multidrug-resistant MRSA strains with MIC values lower than traditional antibiotics.
Cytotoxic EffectsRemarkable reduction in cell viability at concentrations above 10 µM in various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.

    Pathways Involved: Inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins, while kinase inhibition can affect cell signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Ring

The pharmacological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis of key analogues:

Compound Name/Structure Substituents (R₁, R₂) Synthesis Method Key Properties/Activities References
2-[[5-(1,3-Dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid R₁: 1,3-Dioxoisoindol, R₂: -SCH₂COOH S-Alkylation of thiol intermediates Anticancer, anticonvulsant
(E)-2-(2-(5-(Benzylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acid (5a) R₁: Benzylideneamino, R₂: -SSCH₂COOH Thiol-disulfide exchange reaction IR: 1,725 cm⁻¹ (C=O), 1,635 cm⁻¹ (C=N)
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide R₁: Indole, R₂: -SCH₂CONH-Ar Fusion of indole acetic acid Undisclosed bioactivity; analytical challenges
Ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetate R₁: -SCH₂COOEt, R₂: -SCH₂COOEt Esterification of sulfanylacetic acid Improved lipophilicity; prodrug potential
2-{[5-(2H-1,3-Benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid R₁: Benzodioxole-amido, R₂: -SCH₂COOH Amide coupling High molecular weight (339.34 g/mol)

Key Observations:

  • Sulfanylacetic acid vs. ester derivatives : The free carboxylic acid group (-COOH) in the target compound increases water solubility compared to ethyl ester analogues (e.g., ), which are more lipophilic and may act as prodrugs.

Pharmacological Activity

  • Anticancer Potential: The 1,3-dioxoisoindol substituent in the target compound is structurally analogous to phthalimide-based drugs (e.g., lenalidomide), which inhibit angiogenesis and modulate immune responses.
  • Antimicrobial Activity: Compounds with benzylideneamino () or benzodioxole-amido () groups exhibit antimicrobial properties, but the target compound’s activity remains unstudied in this context.
  • Anticonvulsant Effects : Derivatives with sulfanylacetic acid groups (e.g., ) show higher anticonvulsant efficacy in rodent models compared to disulfanyl analogues (), likely due to improved blood-brain barrier penetration.

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility (pH-dependent) compared to neutral or esterified analogues.
  • Spectral Data : Distinctive IR peaks (e.g., C=O at ~1,725 cm⁻¹) and NMR signals (e.g., -CH₂- at δ 3.50 ppm in ) help differentiate substituent effects.

Biological Activity

2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This compound exhibits potential therapeutic effects across various fields, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities. The following sections provide a detailed overview of its biological activity based on recent studies and findings.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives have been shown to disrupt bacterial cell wall synthesis and inhibit enzyme activity essential for bacterial growth.
  • Study Findings : In vitro studies demonstrated that certain thiadiazole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus. For instance, a related compound showed inhibition rates of 30% and 56% against Xanthomonas oryzae at a concentration of 100 μg/mL .

Anticancer Activity

  • Cytotoxicity Studies : The cytotoxic effects of this compound were evaluated against various cancer cell lines using MTT assays. Notably, derivatives containing thiadiazole rings displayed IC50 values in the range of 0.74–10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .
    CompoundCell LineIC50 (μg/mL)
    Thiadiazole DerivativeHCT1163.29
    Thiadiazole DerivativeH46010
    Thiadiazole DerivativeMCF-729
  • Mechanism : The presence of sulfur in the thiadiazole structure enhances lipophilicity, improving tissue permeability and interaction with biological targets .

Anti-inflammatory and Analgesic Activity

  • Research Insights : Some thiadiazole derivatives have shown significant anti-inflammatory effects in animal models. For example, compounds were tested in the carrageenan-induced paw edema model and demonstrated notable reductions in inflammation compared to control groups .
    • Test Methodology : The acetic acid writhing test was employed to assess analgesic properties, revealing that several synthesized compounds exhibited strong analgesic activity.

Study on Anticancer Properties

A study published in the Egyptian Journal of Chemistry reported the synthesis of various thiadiazole derivatives and their evaluation against cancer cell lines. The most active compound exhibited an IC50 value lower than that of cisplatin, a standard chemotherapy drug . This highlights the potential of thiadiazoles as effective anticancer agents.

Evaluation of Antimicrobial Efficacy

In another study focused on antimicrobial properties, several thiadiazole derivatives were synthesized and tested against various pathogens. The results indicated that specific compounds displayed superior antibacterial activity compared to commercial antibiotics .

Q & A

What synthetic methodologies are commonly employed for the preparation of 2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid?

Answer:
The synthesis involves a two-step protocol:

Heterocyclization : Acylated thiosemicarbazides are reacted with carbon disulfide to form 5-R-carbonylamino-1,3,4-thiadiazol-2-thiol intermediates. This step leverages nucleophilic substitution and cyclization mechanisms.

S-Alkylation : The thiol intermediate undergoes alkylation with chloroacetic acid derivatives (e.g., chloroacetic acid amides or ethyl esters) under basic conditions to introduce the sulfanylacetic acid moiety.
This method allows substituent variation at both the amino and sulfanyl groups, enabling structural diversification .

How is the structural integrity and purity of this compound confirmed post-synthesis?

Answer:
A multi-technique approach is essential:

  • Elemental Analysis : Validates empirical formula and purity.
  • Spectroscopy :
    • ¹H NMR : Confirms proton environments, e.g., sulfanylacetic acid protons (~δ 3.5–4.0 ppm) and aromatic protons from the dioxoisoindole group.
    • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for dioxoisoindole and thiadiazole rings).
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%).
    Cross-validation of these methods minimizes structural ambiguity .

What strategies can be implemented to optimize the yield and purity of this compound during S-alkylation?

Answer:
Key optimization parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates.
  • Temperature Control : Moderate heating (60–80°C) balances reactivity and side-product formation.
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography removes unreacted thiols or alkylating agents .

How can researchers design in vitro experiments to evaluate the antiproliferative activity of this compound against cancer cell lines?

Answer:
A robust experimental design includes:

  • Cell Line Selection : Use adherent cancer lines (e.g., MCF-7, HeLa) with appropriate controls (non-cancerous fibroblasts).
  • Dose-Response Assays : Treat cells with a concentration gradient (1–100 μM) for 48–72 hours.
  • Viability Measurement : MTT or resazurin assays quantify metabolic activity; IC₅₀ values are calculated via nonlinear regression.
  • Mechanistic Follow-Up : Post-viability assays (e.g., Annexin V/PI staining for apoptosis) clarify the compound’s mode of action .

When encountering contradictory data between spectroscopic analyses (e.g., NMR vs. IR) for this compound, what methodological approaches resolve such discrepancies?

Answer:
Contradictions arise from impurities, solvent effects, or tautomerism. Resolution strategies include:

  • Purity Reassessment : HPLC or mass spectrometry (HRMS) confirms sample homogeneity.
  • Solvent Exchange : Re-acquire NMR spectra in deuterated DMSO or CDCl₃ to detect solvent-induced shifts.
  • Complementary Techniques :
    • X-ray Crystallography : Resolves tautomeric forms or regiochemical ambiguities.
    • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing overlapping signals.
  • Computational Modeling : DFT calculations predict vibrational (IR) and electronic (NMR) properties for comparison .

How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

Answer:
SAR workflows involve:

Derivative Synthesis : Modify substituents at the dioxoisoindole (e.g., electron-withdrawing groups) or sulfanylacetic acid (e.g., ester vs. amide).

Biological Screening : Test all derivatives against target assays (e.g., anticonvulsant models or kinase inhibition).

Data Analysis :

  • QSAR Modeling : Correlate substituent properties (Hammett σ, logP) with activity using multivariate regression.
  • Pharmacophore Mapping : Identify essential groups (e.g., hydrogen-bond acceptors on the thiadiazole ring) via docking studies.
    Such studies guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.